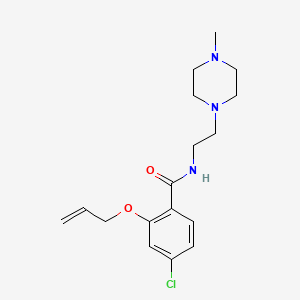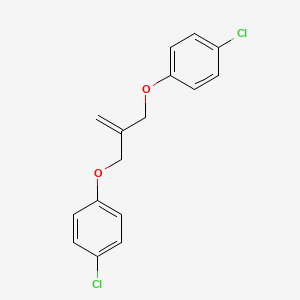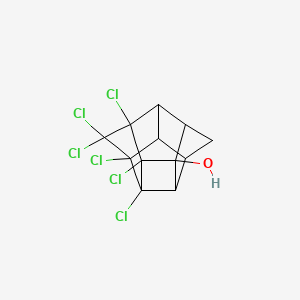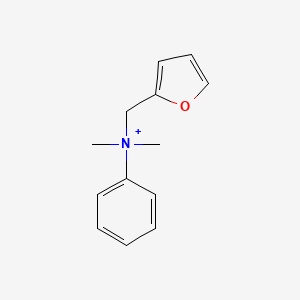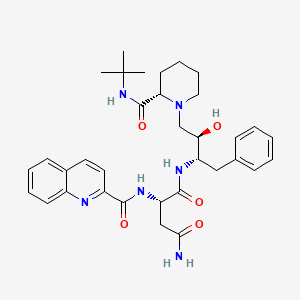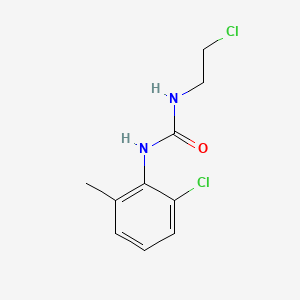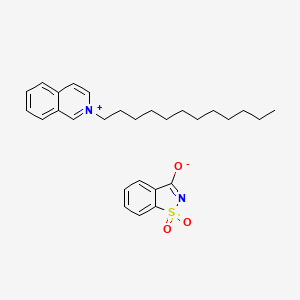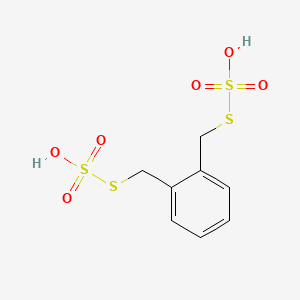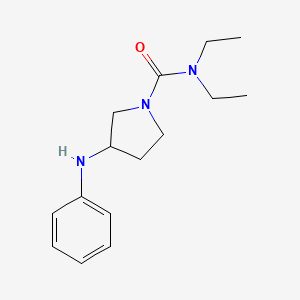
3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide is a chemical compound with the molecular formula C15H23N3O. It is known for its unique structure, which includes an aniline group attached to a pyrrolidine ring via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide typically involves the reaction of aniline with N,N-diethylpyrrolidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide: Similar structure but with diphenyl groups instead of diethyl groups.
N-Phenyl-N-ethyl-1-pyrrolidinecarboxamide: Similar structure with an ethyl group instead of a diethyl group.
Uniqueness: 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide is unique due to its specific combination of aniline and diethyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
20984-66-1 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-anilino-N,N-diethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-3-17(4-2)15(19)18-11-10-14(12-18)16-13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3 |
InChI Key |
FXGCUDGMZUXYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


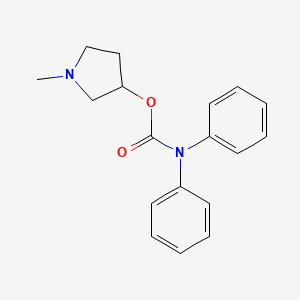
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
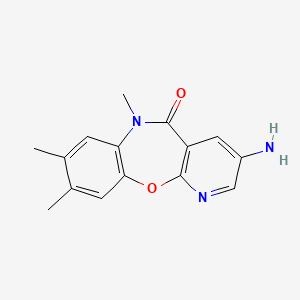
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
